1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CPDP) is a novel organoboron compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. CPDP is a relatively new compound, having been first synthesized in 2020 by a team of researchers from the University of Barcelona. The compound has since been studied for its various properties, including its ability to act as a catalyst in organic synthesis and its potential applications in biomedical research.
Scientific Research Applications
Synthesis and Characterization
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a pivotal compound in organic synthesis, offering a versatile framework for the development of a broad spectrum of chemical entities. Research has extensively focused on the synthesis, characterization, and exploration of its properties. For instance, Liao et al. (2022) elucidated the structural attributes of a related compound through comprehensive spectroscopic methods and X-ray diffraction, emphasizing the compound's utility as a raw substitute material in synthesis processes. These findings are corroborated by Yang et al. (2021), who demonstrated the compound's effectiveness as an organic intermediate, facilitating nucleophilic substitution reactions to yield structurally complex derivatives. Their work further underscores the compound's significance in enabling intricate molecular constructions, as evidenced through crystallographic and DFT studies (Liao et al., 2022; Yang et al., 2021).
Antimitotic and Antimicrobial Activity
Beyond its synthetic utility, derivatives of 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been investigated for their biological activities. Umesha et al. (2014) synthesized analogs demonstrating significant antimitotic activity, highlighting the potential therapeutic applications of these compounds. The research delineates the methodical synthesis route leading to the discovery of compounds with notable antibacterial and antifungal properties (Umesha et al., 2014).
Catalysis and Molecular Interactions
The compound's relevance extends into catalysis, where Sidhom et al. (2018) explored its derivatives for palladium-catalyzed direct arylation. This research not only affirms the compound's versatility in chemical transformations but also its capacity to maintain structural integrity under catalytic conditions, offering a pathway to regioselectively synthesized pyrazoles. The study significantly contributes to the understanding of molecular interactions within catalytic cycles, paving the way for the development of more efficient catalytic processes (Sidhom et al., 2018).
properties
IUPAC Name |
1-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-8-14-15(10)9-5-6-9/h7-9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDXIJGKLSHKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
2123477-78-9 | |
Record name | 1-cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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